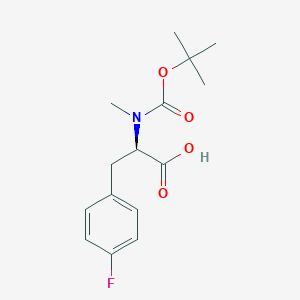

N-Boc-N-methyl-4-fluoro-D-phenylalanine

Description

N-Boc-N-methyl-4-fluoro-D-phenylalanine is a synthetic, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, a methyl group on the nitrogen, and a fluorine atom at the para position of the phenyl ring. The D-configuration distinguishes it from naturally occurring L-amino acids, making it valuable in peptide synthesis and medicinal chemistry for creating chiral centers and enhancing metabolic stability. Its structural modifications—fluorination, Boc protection, and N-methylation—impart unique physicochemical properties, including improved lipophilicity, resistance to enzymatic degradation, and tailored steric effects .

Properties

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBFXWWALXNPA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The methylation of the amino group can be performed using methyl iodide or other methylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Methylation: The amino group can be methylated using methyl iodide or other methylating agents.

Common Reagents and Conditions

Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide, DMAP).

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Methylation: Methyl iodide, dimethyl sulfate.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields N-methyl-4-fluoro-D-phenylalanine.

Substituted Derivatives: Substitution reactions on the phenyl ring can yield various substituted phenylalanine derivatives.

Scientific Research Applications

Peptide Synthesis

N-Boc-N-methyl-4-fluoro-D-phenylalanine is primarily utilized as a building block in peptide synthesis. Its fluorinated structure allows for the incorporation of unique properties into peptides, enhancing their stability and bioactivity.

Case Study:

In a study focused on synthesizing peptide-based therapeutics, researchers incorporated this compound into various peptide sequences. The resulting peptides exhibited improved binding affinities to target receptors compared to their non-fluorinated counterparts, demonstrating the compound's utility in drug design .

Drug Development

The compound's fluorine substitution significantly enhances the pharmacological properties of drug candidates. This modification can improve drug efficacy, selectivity, and metabolic stability.

Research Findings:

Studies have shown that compounds containing this compound displayed increased lipophilicity and better penetration through biological membranes. These characteristics are crucial for developing new therapeutic agents targeting specific diseases .

Bioconjugation

This compound plays a vital role in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This application is essential for targeted therapies and diagnostic tools.

Application Example:

In targeted cancer therapy, researchers utilized this compound to conjugate therapeutic agents with antibodies, improving the specificity of drug delivery to cancer cells while minimizing off-target effects .

Research in Neuroscience

This compound has been employed in neuroscience research to study neurotransmitter systems. Its ability to mimic natural amino acids makes it valuable for developing treatments for neurological disorders.

Findings:

In experiments designed to understand the interactions between neurotransmitters and their receptors, this compound was used to investigate its effects on synaptic transmission and plasticity. The results indicated potential therapeutic benefits in conditions like depression and anxiety disorders .

Analytical Chemistry

This compound is also utilized in analytical methods for quantifying amino acids in various samples. This application is critical for biochemical research and quality control in pharmaceutical development.

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for enhanced peptides | Improved stability and bioactivity |

| Drug Development | Enhances pharmacological properties of drug candidates | Increased efficacy and selectivity |

| Bioconjugation | Facilitates attachment of biomolecules to drugs | Targeted therapy and diagnostics |

| Neuroscience Research | Mimics natural amino acids for neurotransmitter studies | Potential treatments for neurological disorders |

| Analytical Chemistry | Quantification of amino acids in samples | Critical data for biochemical research |

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the active amino group. In medicinal chemistry, its fluorine and methyl groups can influence the binding affinity and specificity of the compound for its molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of N-Boc-N-methyl-4-fluoro-D-phenylalanine with related Boc-protected phenylalanine derivatives:

| Compound Name | Substituents | Molecular Weight | CAS RN | Key Applications/Properties |

|---|---|---|---|---|

| This compound | Boc, N-Me, 4-F, D | Data not explicitly found | Not listed | Peptide synthesis, chiral building blocks, metabolic stability enhancement |

| N-Boc-4-fluoro-L-phenylalanine | Boc, 4-F, L | 283.29 | 41153-30-4 | Intermediate in peptide research |

| N-Boc-4-trifluoromethyl-L-phenylalanine | Boc, 4-CF3, L | 333.3 | 114873-07-3 | Drug development (bulkier substituent) |

| N-Boc-4-bromo-L-phenylalanine | Boc, 4-Br, L | 343.20 | 62129-39-9 | Cross-coupling reactions (halogen reactivity) |

| N-Fmoc-4-fluoro-D-phenylalanine | Fmoc, 4-F, D | 405.4 | 177966-64-2 | Solid-phase peptide synthesis (Fmoc strategy) |

| (R)-N-BOC-4-Chlorophenylalanine | Boc, 4-Cl, R | 199.63 | 57292-44-1 | Enzyme inhibition studies |

Key Observations :

- Fluorine vs. Other Halogens : The 4-fluoro substituent offers a balance of electronegativity and steric minimalism, enhancing electronic effects without significant bulk, unlike bromine (4-Br) or trifluoromethyl (4-CF3) groups .

- D- vs. L-Configuration: The D-isomer is critical for creating non-natural peptides with resistance to proteolytic cleavage, whereas L-forms are more common in natural systems .

Physicochemical Properties

- Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, DMF), facilitating use in solid-phase synthesis. Fluorination increases lipophilicity, as seen in 4-fluoro derivatives .

- Stability: The Boc group protects the amino group from nucleophilic attack, while fluorine’s electron-withdrawing effect stabilizes the phenyl ring against oxidation .

Case Study: Fluorinated Amino Acids in Drug Design

- 4-Fluoro vs. 4-Trifluoromethyl : In a study comparing 4-fluoro and 4-CF3 phenylalanine derivatives, the former exhibited higher solubility (≥20 mg/mL in DMSO) and lower cytotoxicity (IC50 > 100 µM) in cell-based assays, attributed to reduced steric bulk .

- Chirality Effects : D-isomers of 4-fluoro phenylalanine (e.g., Fmoc-D-Phe(4-F)-OH, ) demonstrated 10-fold higher protease resistance compared to L-forms in peptide stability assays .

Biological Activity

N-Boc-N-methyl-4-fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, notable for its enhanced biological activity due to structural modifications. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group, and a fluorine atom at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 297.33 g/mol. The incorporation of fluorine not only increases lipophilicity but also improves metabolic stability, making it a promising candidate in pharmaceutical research.

The synthesis of this compound generally involves the following steps:

- Protection : The amino group of D-phenylalanine is protected with the Boc group.

- Fluorination : The para position of the phenyl ring is substituted with a fluorine atom.

- Methylation : The nitrogen atom is methylated to yield the final product.

This synthetic route allows for the retention of biological activity while enhancing stability and solubility in biological systems.

Biological Activity

This compound exhibits significant interactions with various biological targets. The following aspects highlight its biological activity:

- Protein Interactions : Studies have shown that this compound can interact with proteins and enzymes, influencing their activity and stability. This interaction is crucial for understanding its mechanism of action in therapeutic applications .

- Enzyme Activity Modulation : The fluorinated structure can alter enzyme kinetics, potentially enhancing or inhibiting enzymatic reactions depending on the specific biological context .

- Therapeutic Applications : Its unique properties make it suitable for use in drug development, particularly in designing peptides that target specific biological pathways .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-N-methyl-L-phenylalanine | L-isomer variant | Different stereochemistry affects biological activity |

| 4-Fluoro-D-phenylalanine | Unprotected amino acid | Lacks protective groups, more reactive |

| N-Boc-N-methyl-3-fluoro-D-phenylalanine | Different fluorination position | Alters interaction profiles with biological targets |

| N-Boc-N-methyl-4-chloro-D-phenylalanine | Chlorinated variant | Chlorine substitution changes lipophilicity |

The presence of both the Boc protecting group and the fluorine atom in this compound significantly enhances its stability and biological activity compared to these related compounds .

Case Studies and Research Findings

Recent research has focused on the pharmacological potential of this compound:

- Antimicrobial Activity : In studies assessing its efficacy against various pathogens, derivatives of this compound have shown promising results against Mycobacterium abscessus, indicating potential applications in treating resistant infections .

- Peptide Synthesis : As a building block in peptide synthesis, this compound has been utilized to create novel therapeutic agents that exhibit improved bioactivity and reduced side effects .

- Fluorinated Amino Acids in Proteins : Incorporation into proteins has been explored to enhance protein stability and facilitate structural studies using NMR techniques, providing insights into protein-ligand interactions .

Q & A

Q. Unexpected LC-MS peaks post-synthesis: How to distinguish epimerization vs. incomplete Boc protection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.